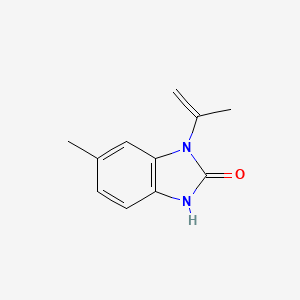![molecular formula C16H12Cl2N2O2 B8298369 1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B8298369.png)
1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is a chemical compound with the molecular formula C17H14Cl2N2O2 and a molecular weight of 349.211 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring substituted with a carboxylic acid group, a dichlorobenzyl group, and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
- 6-Carboxy-1-(2,4-dichlorobenzyl)-2-ethylindole
- 6-Carboxy-1-(2,4-dichlorobenzyl)-3-methyl-1H-indazole
Comparison
Compared to similar compounds, 1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H12Cl2N2O2 |
|---|---|
分子量 |
335.2 g/mol |
IUPAC 名称 |
3-[(2,4-dichlorophenyl)methyl]-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-19-14-5-3-10(16(21)22)6-15(14)20(9)8-11-2-4-12(17)7-13(11)18/h2-7H,8H2,1H3,(H,21,22) |
InChI 键 |
WZVJKXJRWSRGNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1CC3=C(C=C(C=C3)Cl)Cl)C=C(C=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-butanone](/img/structure/B8298302.png)
![2-(5-Bromo-2-chloropyrimidin-4-yl)thieno[2,3-c]pyridine](/img/structure/B8298307.png)











